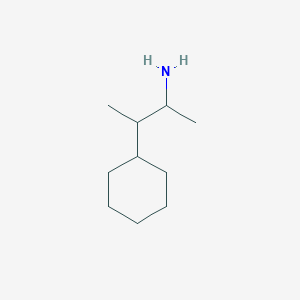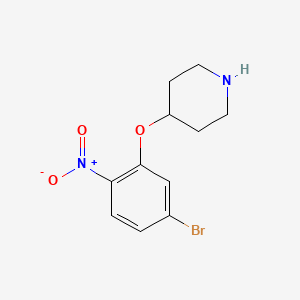
6-Chloroquinolin-3-ol
Vue d'ensemble
Description
6-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of 6-Chloroquinolin-3-ol is 179.6 g/mol . The molecular structure consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
6-Chloroquinolin-3-ol is a white to yellow solid . It has a molecular weight of 179.6 g/mol . It should be stored at 2-8°C, away from moisture .Applications De Recherche Scientifique
Antimicrobial Applications
6-Chloroquinolin-3-ol: has been identified as a compound with significant antimicrobial properties. It’s particularly effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .
Anticancer Potential
Quinoline derivatives, including 6-Chloroquinolin-3-ol , are being explored for their anticancer activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, which can lead to rapid bacterial death and may have implications in targeting cancer cells .
Antimalarial Activity
The quinoline nucleus, which is present in 6-Chloroquinolin-3-ol , is a common feature in many antimalarial drugs. The compound’s structure allows for the synthesis of new molecules that can be used to combat malaria, a disease caused by parasites that are becoming increasingly resistant to traditional treatments .
Antidepressant and Anticonvulsant Effects
Research has indicated that quinoline derivatives can have antidepressant and anticonvulsant effects. This opens up potential applications for 6-Chloroquinolin-3-ol in the development of new treatments for neurological conditions .
Anti-inflammatory and Antioxidant Properties
The compound’s ability to modulate inflammatory responses and oxidative stress makes it a candidate for the development of anti-inflammatory and antioxidant therapies. These properties are essential in the treatment of chronic diseases and in the prevention of age-related ailments .
Antiviral and Anti-HIV Activities
6-Chloroquinolin-3-ol: and its derivatives are being studied for their antiviral properties, including potential activity against HIV. The ability to interfere with viral replication makes it a valuable compound in the search for new antiviral drugs .
Industrial Chemistry and Synthetic Organic Chemistry
In the field of industrial and synthetic organic chemistry, 6-Chloroquinolin-3-ol serves as a vital scaffold for drug discovery and plays a major role in medicinal chemistry. Its versatile applications include serving as a precursor for various synthetic processes .
Environmental Impact Reduction
Recent synthesis methods involving 6-Chloroquinolin-3-ol aim to tackle the drawbacks of traditional syntheses, such as environmental side effects. Green chemistry approaches are being developed to minimize the environmental impact of chemical synthesis .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for future research and development involving 6-Chloroquinolin-3-ol and related compounds.
Mécanisme D'action
Target of Action
Related compounds such as chloroquine are known to target heme polymerase in plasmodium species .
Mode of Action
In the case of Chloroquine, it inhibits the action of heme polymerase, leading to the accumulation of toxic heme in Plasmodium species
Biochemical Pathways
Related compounds like chloroquine are known to interfere with the life cycle of plasmodium species, affecting their ability to cause malaria .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 17961 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential similarity to chloroquine, it may lead to the accumulation of toxic heme in plasmodium species, thereby inhibiting their growth and proliferation .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that its stability could be affected by temperature .
Propriétés
IUPAC Name |
6-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZESBCDHKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734836 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-3-ol | |
CAS RN |
860232-96-8 | |
| Record name | 6-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)

